molecular formula C10H10N2O B2744973 [4-(1H-Imidazol-4-yl)phenyl]methanol CAS No. 328547-42-8

[4-(1H-Imidazol-4-yl)phenyl]methanol

Cat. No. B2744973
CAS RN: 328547-42-8
M. Wt: 174.203
InChI Key: HUJGRFDRKQPSRW-UHFFFAOYSA-N
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Description

“[4-(1H-Imidazol-4-yl)phenyl]methanol” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . The resulting 4-(1H-Imidazol-1-yl) benzaldehyde is then treated with various substituted acetophenones using a 10% NaOH solution in methanol to get the corresponding chalcones .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with corresponding substituted acetophenone in the presence of a 40% NaOH solution results in the formation of the desired compound . The reaction is monitored frequently by TLC .


Physical And Chemical Properties Analysis

“[4-(1H-Imidazol-4-yl)phenyl]methanol” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 174.2 .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacteria, fungi, and parasites. These compounds can potentially serve as novel antibiotics or antifungal agents .

Anticancer Potential

Imidazoles play a crucial role in drug discovery, especially in the field of oncology. Scientists design innovative EGFR (epidermal growth factor receptor) inhibitors containing imidazole moieties. These inhibitors hold promise for cancer therapy by targeting key cellular pathways .

Anti-Inflammatory Agents

Certain imidazole derivatives demonstrate anti-inflammatory effects. These compounds may modulate immune responses and alleviate inflammatory conditions. Researchers continue to explore their potential in treating diseases like rheumatoid arthritis .

Antidiabetic Compounds

Imidazole-based molecules have been investigated for their antidiabetic properties. By interacting with specific cellular receptors, they may regulate glucose metabolism and insulin signaling pathways .

Antioxidants

Imidazoles exhibit antioxidant activity, protecting cells from oxidative stress. These compounds scavenge free radicals and contribute to overall cellular health .

Ulcer Treatment

Imidazole-containing drugs, such as omeprazole and pantoprazole, are widely used as proton pump inhibitors (PPIs) for treating gastric ulcers and gastroesophageal reflux disease (GERD). PPIs reduce stomach acid production by inhibiting the proton pump in gastric parietal cells .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(1H-imidazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGRFDRKQPSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-Imidazol-4-yl)phenyl]methanol

CAS RN

328547-42-8
Record name [4-(1H-imidazol-4-yl)phenyl]methanol
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